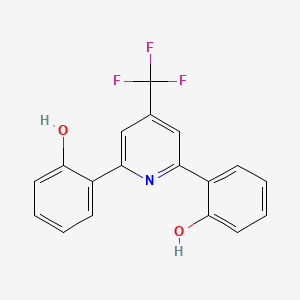
2,6-Bis(2-hydroxyphenyl)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-hydroxyphenyl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two hydroxyphenyl groups at the 2 and 6 positions of the pyridine ring, and a trifluoromethyl group at the 4 position. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxyphenyl)-4-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromopyridine and 2-hydroxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,6-dibromopyridine and 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Cyclization: The intermediate compound undergoes cyclization to form the pyridine ring structure. This step may require the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 4 position of the pyridine ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-hydroxyphenyl)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-hydroxyphenyl)-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-hydroxyphenyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(2-hydroxyphenyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyridine: Lacks the hydroxyphenyl groups, leading to reduced hydrogen bonding capabilities.
2,6-Dihydroxy-4-(trifluoromethyl)pyridine: Contains hydroxy groups directly on the pyridine ring, affecting its reactivity and interactions.
Uniqueness
2,6-Bis(2-hydroxyphenyl)-4-(trifluoromethyl)pyridine is unique due to the combination of hydroxyphenyl groups and a trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H12F3NO2 |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
2-[6-(2-hydroxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)11-9-14(12-5-1-3-7-16(12)23)22-15(10-11)13-6-2-4-8-17(13)24/h1-10,23-24H |
InChI-Schlüssel |
MDTGGLMCSPASGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=N2)C3=CC=CC=C3O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)
![4-Hydrazinylfuro[3,2-c]pyridine](/img/structure/B15147609.png)
![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
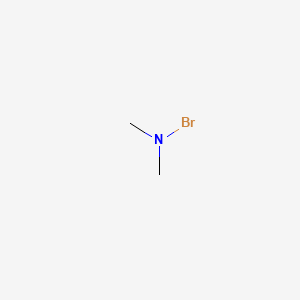
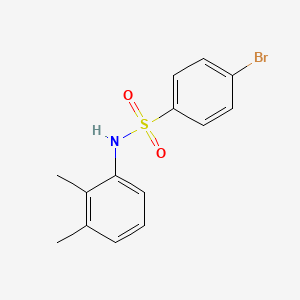
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15147630.png)
![[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15147634.png)

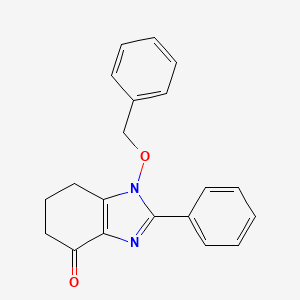
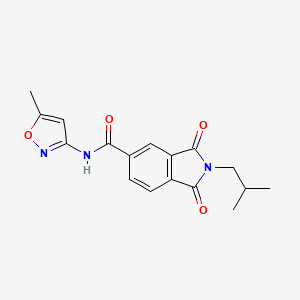
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)
